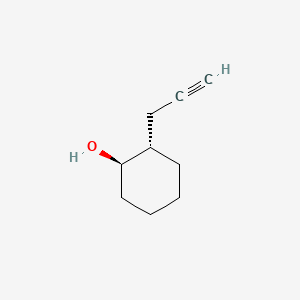

Cyclohexanol, 2-(2-propynyl)-, trans-

Description

trans-2-(2-Propynyl)cyclohexanol is a substituted cyclohexanol derivative characterized by a propargyl (2-propynyl) group at the 2-position of the cyclohexanol ring in the trans-configuration. The trans designation indicates that the hydroxyl (-OH) and propargyl (-C≡C-CH3) groups are on opposite sides of the cyclohexane ring.

Properties

CAS No. |

101859-16-9 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(1R,2S)-2-prop-2-ynylcyclohexan-1-ol |

InChI |

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h1,8-10H,3-7H2/t8-,9-/m1/s1 |

InChI Key |

HSTZTEDWURGETC-RKDXNWHRSA-N |

Isomeric SMILES |

C#CC[C@@H]1CCCC[C@H]1O |

Canonical SMILES |

C#CCC1CCCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 2-(2-propynyl)-, trans- typically involves the addition of a 2-propynyl group to cyclohexanol. One common method is the alkylation of cyclohexanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of Cyclohexanol, 2-(2-propynyl)-, trans- may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the corresponding alkyne precursor can also be employed, using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-(2-propynyl)-, trans- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium under reflux conditions.

Reduction: LiAlH4 in dry ether at room temperature.

Substitution: SOCl2 in the presence of pyridine at room temperature.

Major Products Formed

Oxidation: Cyclohexanone, 2-(2-propynyl)-.

Reduction: Cyclohexane, 2-(2-propynyl)-.

Substitution: Cyclohexyl chloride, 2-(2-propynyl)-.

Scientific Research Applications

Cyclohexanol, 2-(2-propynyl)-, trans- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-(2-propynyl)-, trans- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

Substituents at the 2-position of cyclohexanol significantly influence molecular geometry, polarity, and intermolecular interactions. Key analogs and their properties are summarized below:

Table 1: Structural and Physical Properties of trans-2-Substituted Cyclohexanols

| Compound | Molecular Formula | Molecular Weight | Key Substituent Features | Density (g/cm³) | Viscosity (mPa·s) | Refractive Index |

|---|---|---|---|---|---|---|

| trans-2-(2-Propynyl)cyclohexanol* | C₉H₁₄O | ~138.20 | Propargyl group (-C≡C-CH₃), high reactivity | - | - | - |

| trans-2-Chlorocyclohexanol | C₆H₁₁ClO | 134.60 | Electronegative Cl, polar | - | - | - |

| trans-2-Phenylcyclohexanol | C₁₂H₁₆O | 184.25 | Bulky aromatic group, hydrophobic | - | - | - |

| trans-2-Methoxycyclohexanol | C₇H₁₄O₂ | 130.18 | Ether linkage (-OCH₃), moderate polarity | - | - | - |

| Vesamicol (trans-2-(4-Phenylpiperidino)cyclohexanol) | C₁₇H₂₅NO | 259.39 | Piperidine ring, presynaptic activity | - | - | - |

*Hypothetical data inferred from analogs.

Key Observations :

- Polarity : Chloro and methoxy substituents increase polarity compared to hydrophobic phenyl or propargyl groups.

- Steric Effects: Bulky substituents (e.g., phenyl in trans-2-phenylcyclohexanol) hinder rotational freedom and influence isomer stability .

- Hydrogen Bonding : trans-2-Hydroxycyclohexyl hydroperoxides with cis-2 or trans-2 substituents exhibit enhanced stability due to intramolecular hydrogen bonding .

Analytical Challenges

Mass spectrometry (MS) analysis of cyclohexanol derivatives is complicated by spectral similarities:

- NIST Database: Cyclohexanol analogs often share nearly identical mass spectra, reducing identification accuracy (e.g., low InLib values for cyclohexanol vs. unique compounds like folpet) .

- Isomer Differentiation : Cis/trans isomers require advanced techniques like chiral chromatography or NMR for unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.